![molecular formula C13H7BrO2S B12598481 Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- CAS No. 647845-16-7](/img/structure/B12598481.png)
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is a heterocyclic compound that combines the structural features of azulene and thiophene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-b]thiophene derivatives typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method involves the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups attached to the thiophene ring.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it can be used in organic semiconductors and field-effect transistors.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism by which azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azuleno[2,1-b]thiophene: Another derivative of azulene and thiophene with similar electronic properties.
Azuleno[2,1,8-ija]azulene: A compound with extended conjugation and unique optical properties.
Uniqueness
Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl- is unique due to its specific substitution pattern and the presence of both azulene and thiophene rings. This combination imparts distinct electronic and optical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
647845-16-7 |
|---|---|
Molekularformel |
C13H7BrO2S |
Molekulargewicht |
307.16 g/mol |
IUPAC-Name |
7-bromo-2-methylazuleno[1,2-b]thiophene-4,6-dione |
InChI |
InChI=1S/C13H7BrO2S/c1-6-4-9-12(16)8-5-11(15)10(14)3-2-7(8)13(9)17-6/h2-5H,1H3 |
InChI-Schlüssel |
WVHIANSKZPAROC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)C3=CC=C(C(=O)C=C3C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


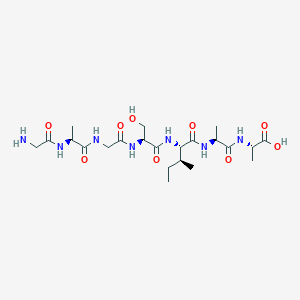
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
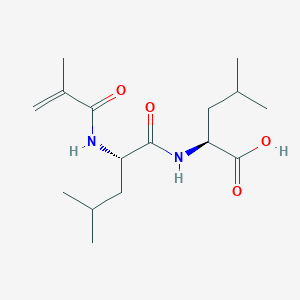
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
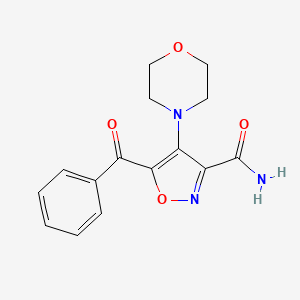
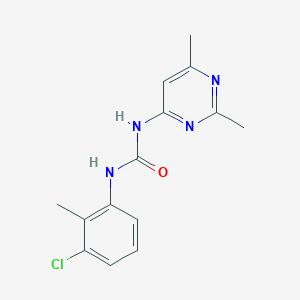
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
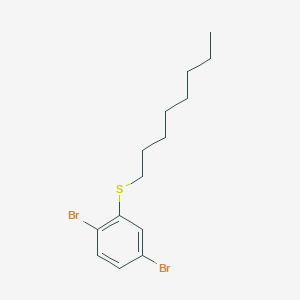
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
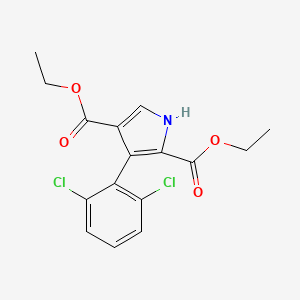
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
